molecular formula C9H15NO2 B051044 octahydro-1H-indole-2-carboxylic acid CAS No. 80828-13-3

octahydro-1H-indole-2-carboxylic acid

Cat. No.: B051044
CAS No.: 80828-13-3
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-UHFFFAOYSA-N
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Description

Octahydro-1H-indole-2-carboxylic acid is a significant compound in the field of organic chemistry It is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and pharmaceuticals This compound is known for its unique structure, which includes an indole ring that is fully hydrogenated, making it an octahydro derivative

Mechanism of Action

Target of Action

Octahydro-1H-indole-2-carboxylic acid, also known as L-Octahydroindole-2-carboxylic acid, is an organic compound that has been studied for its potential biological activities . The primary target of this compound is believed to be the enzyme thymidylate synthase, which plays a crucial role in DNA synthesis. This compound has also been used as a reactant in the preparation of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor .

Mode of Action

It is believed to inhibit the enzyme thymidylate synthase, which is involved in dna synthesis. In the case of its potential anti-cancer activity, it acts as an inhibitor of this enzyme. Furthermore, it has been found to chelate with two Mg2+ ions within the active site of integrase, an enzyme that plays an important role in the life cycle of HIV-1 .

Biochemical Pathways

This compound is believed to affect several biochemical pathways. As an inhibitor of thymidylate synthase, it can potentially disrupt DNA synthesis, thereby affecting cell proliferation. Additionally, as a reactant in the preparation of Perindoprilat, it may influence the renin-angiotensin system, which plays a key role in regulating blood pressure .

Result of Action

The result of this compound’s action can vary depending on its specific use. In animal studies, it has been found to reduce inflammation and the levels of certain inflammatory markers. In the context of its potential anti-cancer activity, it may inhibit cell proliferation by disrupting DNA synthesis. When used in the preparation of Perindoprilat, it may contribute to the reduction of blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-indole-2-carboxylic acid typically involves the hydrogenation of indole derivatives. One common method includes the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the indole ring . Another method involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as methanol .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108507-42-2
Record name 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
octahydro-1H-indole-2-carboxylic acid
Reactant of Route 2
octahydro-1H-indole-2-carboxylic acid
Reactant of Route 3
octahydro-1H-indole-2-carboxylic acid
Reactant of Route 4
octahydro-1H-indole-2-carboxylic acid
Reactant of Route 5
octahydro-1H-indole-2-carboxylic acid
Reactant of Route 6
octahydro-1H-indole-2-carboxylic acid

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